molecular formula C9H16O3 B1423699 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid CAS No. 928063-59-6

2-(4-Hydroxy-4-methylcyclohexyl)acetic acid

Cat. No. B1423699
M. Wt: 172.22 g/mol
InChI Key: PTSYOPJNBMGCPE-UHFFFAOYSA-N
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Description

“2-(4-Hydroxy-4-methylcyclohexyl)acetic acid” is a chemical compound with the CAS Number: 928063-59-6 . It’s available in powder form .


Molecular Structure Analysis

The molecular weight of this compound is 172.22 . The Inchi Code is 1S/C9H16O3/c1-9(12)4-2-7(3-5-9)6-8(10)11/h7,12H,2-6H2,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is room temperature .

Scientific Research Applications

Multiplanar Cyclohexane Rings

Research by Desai, Hunter, and Saharia (1938) explored the isomeric forms of similar cyclohexane derivatives. They investigated how bromination and heating with aqueous sodium carbonate produced hydroxy acids, leading to insights into cyclohexane ring structures (Desai, Hunter, & Saharia, 1938).

Metabolic Pathways

A study by Niederwieser, Wadman, and Danks (1978) identified cis- and trans-4-hydroxycyclohexylacetic acid in the urine of individuals with a potential defect in 4-hydroxyphenylpyruvate dioxygenase. This research provides insights into tyrosine metabolism and related disorders (Niederwieser, Wadman, & Danks, 1978).

Natural Product Research

Shen et al. (2013) isolated a new cyclohexylacetic acid derivative from Emilia sonchifolia, demonstrating the role of these compounds in natural product chemistry (Shen et al., 2013).

Ionization and Dissociation Studies

Research by Kuzmenkov et al. (1999) on acetic acid elimination from MH(+) ions of acetates provided insights into ionization and dissociation mechanisms relevant to cyclohexane derivatives (Kuzmenkov, Etinger, & Mandelbaum, 1999).

Antagonists of Neuroexcitatory Amino Acids

Goldberg, Luini, and Teichberg (1983) developed novel lactones derived from kainic acid, including cyclohexylacetic acid derivatives, to inhibit neuroexcitants in rat brain slices (Goldberg, Luini, & Teichberg, 1983).

Tautomerism and Synthesis

Langschwager and Hoffmann (1995) explored ring-chain tautomerism, producing bicyclic alkoxy γ-lactones from (2-Oxocyclohexyl)acetic acid, highlighting synthetic routes for such compounds (Langschwager & Hoffmann, 1995).

Transition Metal Complex Studies

Ikram et al. (2015) synthesized transition metal complexes of novel amino acid bearing Schiff base ligand derived from [1-(aminomethyl)cyclohexyl]acetic acid, revealing their antioxidant and inhibitory activities (Ikram et al., 2015).

Safety And Hazards

The compound has the following hazard statements: H315, H318, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-(4-hydroxy-4-methylcyclohexyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-9(12)4-2-7(3-5-9)6-8(10)11/h7,12H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSYOPJNBMGCPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679639, DTXSID701247882
Record name (4-Hydroxy-4-methylcyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-Hydroxy-4-methylcyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701247882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxy-4-methylcyclohexyl)acetic acid

CAS RN

928063-59-6, 909567-36-8
Record name (4-Hydroxy-4-methylcyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-Hydroxy-4-methylcyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701247882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-hydroxy-4-methylcyclohexyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Prepared using an excess of MeMgBr (26 mmol) in THF (20 ml) with (4-Oxo-cyclohexyl)-acetic acid (13 mmol) as described on Journal of American Society 93 (1), 1971, 121-129.
Quantity
26 mmol
Type
reactant
Reaction Step One
Quantity
13 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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